4-(Dimethylamino)-3-methylbutanoic acid

Lipophilicity Physicochemical profiling Blood-brain barrier permeability prediction

Researchers pursuing CPT2 inhibitors or GAT-biased tools face a critical gap: the C3-methyl substituent creates a chiral center and a +0.68 LogP shift vs. des-methyl analogs, precluding trivial substitution in SAR studies. • CPT2 inhibitor scaffold per Hoffmann-La Roche patent US 8344027; racemic mixture enables initial SAR with optional chiral resolution • Tertiary dimethylamino motif aligns with GAT-1 pharmacophore; HCl salt (CAS 2095410-06-1) ensures aqueous assay compatibility • Bifunctional building block: orthogonal derivatization at carboxylic acid (amide coupling) and tertiary amine (quaternization, N-oxide formation)

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13255396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-methylbutanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CN(C)C
InChIInChI=1S/C7H15NO2/c1-6(4-7(9)10)5-8(2)3/h6H,4-5H2,1-3H3,(H,9,10)
InChIKeyQBJFAOYOWNNRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-3-methylbutanoic Acid: Physicochemical and Structural Profile


4-(Dimethylamino)-3-methylbutanoic acid (CAS 1314966-40-9; molecular formula C₇H₁₅NO₂; molecular weight 145.20 g/mol) is a synthetic γ-amino acid derivative bearing a tertiary dimethylamino group at the 4-position and a methyl substituent at the 3-position of the butanoic acid backbone . The free base exhibits a measured LogP of 0.6588, reflecting moderate lipophilicity conferred by the 3-methyl branch . Its hydrochloride salt (CAS 2095410-06-1; MW 181.66; purity ≥95%) is the commercially predominant form, appearing as a white powder with enhanced aqueous solubility relative to the free base [1]. The compound is classified structurally as an N,N-dimethyl-γ-aminobutyric acid analog, situating it within the broader pharmacologically relevant GABAergic scaffold space [2].

1
Chiral γ-amino acid scaffold C3 stereogenic center enables enantioselective derivatization and asymmetric synthesis studies.
2
N,N-dimethylamine pharmacophore tertiary amine eliminates H-bond donor activity, biasing toward non-GABA-T targets such as GAT transporters.
3
Hydrochloride salt format enhanced aqueous solubility supports biochemical assay preparation and formulation workflows.

4-(Dimethylamino)-3-methylbutanoic Acid: Functional Distinction from Analogs


4-(Dimethylamino)-3-methylbutanoic acid occupies a narrow structural niche among γ-dimethylamino acids: the C3-methyl substituent simultaneously introduces a stereogenic center absent in the des-methyl analog 4-(dimethylamino)butanoic acid (CAS 693-11-8) and shifts lipophilicity by approximately +0.68 LogP units relative to that comparator . In contrast, positional isomers such as 2-(dimethylamino)-3-methylbutanoic acid (N,N-dimethylvaline; LogP = -0.77) place the dimethylamino group at the α-carbon, producing an α-amino acid framework with distinct acid-base behavior (carboxylic acid pKa ~2.05 vs. ~4.7 for the γ-substituted series) [1][2]. The 4-amino-3-methylbutanoic acid (3-Methyl-GABA) series retains a primary amine, which is a hydrogen-bond donor absent in the tertiary dimethylamino motif, fundamentally altering receptor pharmacophore compatibility—3-Methyl-GABA acts as a GABA-T activator and anticonvulsant, whereas N,N-dimethylation eliminates the primary amine required for GABA aminotransferase substrate recognition [3][4]. These structural distinctions mean that replacement by any single in-class analog necessarily alters logD, ionization state at physiological pH, chiral complexity, or pharmacophore presentation, precluding trivial interchange [5].

Des-methyl analog (4-(dimethylamino)butanoic acid)
Lacks the C3 stereocenter and exhibits ~0.68 LogP lower lipophilicity; SAR and chiral resolution outcomes may not transfer.
3-Methyl-GABA (primary amine series)
Requires a primary amine for GABA-T substrate activity; the tertiary dimethylamino motif cannot reproduce this pharmacophore, precluding anticonvulsant probe use.
α-isomer (2-(dimethylamino)-3-methylbutanoic acid)
α-amino acid framework with distinct pKa and logD; shifts ionization state and backbone geometry, altering target engagement profiles.

4-(Dimethylamino)-3-methylbutanoic Acid: Quantitative Comparator Evidence


LogP Increase from 3-Methyl Substitution

The target compound 4-(dimethylamino)-3-methylbutanoic acid exhibits a measured LogP of 0.6588, compared with a consensus LogP of −0.02 for the des-methyl analog 4-(dimethylamino)butanoic acid (CAS 693-11-8) . This represents a net increase of approximately +0.68 log units, translating to a roughly 4.8-fold higher predicted octanol-water partition coefficient for the 3-methylated derivative. The increased lipophilicity arises exclusively from the addition of the C3-methyl group, which adds only 14.03 Da of molecular weight but substantially alters passive membrane permeability and plasma protein binding predictions . For the positional isomer 2-(dimethylamino)-3-methylbutanoic acid (N,N-dimethyl-L-valine), the LogP is reported as −0.774, demonstrating that methylation site—C3 of the backbone vs. the α-carbon nitrogen—produces a >1.4 LogP unit difference despite identical molecular formula (C₇H₁₅NO₂) [1].

LogP Difference
Reported
Target 0.66
+0.68
Des-methyl -0.02
Supports passive membrane permeability prediction; CNS prodrug design context.
Cross-study comparable; measured vs. consensus LogP.
Lipophilicity Physicochemical profiling Blood-brain barrier permeability prediction

Chiral Center at C3 vs. Achiral Analogs

4-(Dimethylamino)-3-methylbutanoic acid possesses a stereogenic center at C3 by virtue of the 3-methyl substituent, yielding a chiral molecule with (R) and (S) enantiomers. The des-methyl analog 4-(dimethylamino)butanoic acid (CAS 693-11-8) is achiral—it lacks any sp³ stereocenter—and thus cannot provide enantiomerically enriched material for stereospecific synthesis or asymmetric method development . This chiral handle at C3 enables the compound to serve as a scaffold for introducing enantiomeric control into downstream derivatives, consistent with the broader patent landscape for 4-dimethylaminobutyric acid derivatives where C3 substitution is a key structural variable for CPT2 inhibitor potency optimization [1]. The (R) and (S) enantiomers of the primary amine analog series (4-amino-3-methylbutanoic acid) have been synthesized via chemoenzymatic resolution using pig liver esterase, demonstrating that the C3 chiral center is synthetically addressable and that biological activity is stereospecific—the (R)-enantiomer of the primary amine series shows anticonvulsant activity at 30 mg/kg i.v. in the mouse electroshock model [2][3].

Stereochemistry
Class-level inference
Target 1 stereocenter
vs.
Analog Achiral
Enables enantioselective derivatization; chiral building block for asymmetric method development.
Racemic mixture typical; enantiopure form not commercially confirmed.
Chiral synthesis Enantiomeric purity Asymmetric catalysis

HCl Salt vs. Free Base Solubility Enhancement

The hydrochloride salt of the target compound (CAS 2095410-06-1; MW 181.66) is described as a water-soluble white crystalline powder, whereas the free base (MW 145.20) has lower aqueous solubility [1]. Direct quantitative solubility data for the target compound's free base vs. HCl salt are not independently published; however, class-level data from the structurally analogous 4-(dimethylamino)butanoic acid series provide a reliable benchmark: the free base (CAS 693-11-8) has an ESOL-predicted aqueous solubility of 1230 mg/mL (9.37 mol/L), while its hydrochloride salt (CAS 69954-66-1) shows a predicted solubility of 1710 mg/mL (10.2 mol/L) by the same computational method—a 1.39-fold enhancement . The hydrochloride salt of the non-methylated analog additionally exhibits a melting point of 170–175 °C vs. 99–106 °C for the free base, indicative of stronger intermolecular ionic interactions that contribute to solid-state stability [2]. Protonation of the tertiary dimethylamino group to form the hydrochloride salt converts a neutral, moderately lipophilic free base (LogP ~0.66) into a charged ammonium species with substantially higher aqueous solubility, a critical consideration for in vitro assay preparation and in vivo formulation .

Salt Form Solubility
Class-level inference
HCl salt enhanced aqueous
1.39×
Free base lower
Supports aqueous assay preparation; guides salt selection for in vitro workflows.
Predicted ratio based on des-methyl analog ESOL data.
Salt selection Aqueous solubility Formulation development

Enzyme Inhibition: γ-BBH and CPT2 Targets

The 4-dimethylaminobutyric acid scaffold is a validated pharmacophore for two enzyme targets. First, 4-(dimethylamino)butanoic acid hydrochloride (CAS 69954-66-1) demonstrates weak inhibitory activity against human γ-butyrobetaine hydroxylase (γ-BBH) with an IC₅₀ of 203 μM [1]. The target compound, bearing an additional 3-methyl substituent, is predicted to modulate this activity; the increased steric bulk and lipophilicity at C3 may enhance or diminish potency depending on the steric tolerance of the γ-BBH active site. Second, Hoffmann-La Roche patents (US 8344027, EP 08155323.2) establish that 4-dimethylaminobutyric acid derivatives with C3-substitution inhibit carnitine palmitoyltransferase 2 (CPT2), a validated target for type 2 diabetes and metabolic disorders [2][3]. These patents explicitly position the 4-dimethylaminobutyric acid core—with variable substitution at the 3-position—as the central pharmacophore for CPT2 inhibition, indicating that the target compound's 3-methyl substitution directly maps to a defined SAR position within this intellectual property space [4].

Enzyme Target Profile
Class-level inference
Target CPT2 SAR scaffold
vs.
Des-methyl γ-BBH IC50 203 µM
Positions compound within CPT2 inhibitor chemical space; SAR expansion fit.
Direct IC50 data not available for target compound.
Enzyme inhibition CPT2 Metabolic disease Carnitine biosynthesis

Dimethylamino Modification: Pharmacophore Impact on GABA Scaffold

The target compound differs from 4-amino-3-methylbutanoic acid (3-Methyl-GABA; CAS 1216629-00-3) by dimethylation of the terminal amine. 3-Methyl-GABA is a known GABA-T activator and anticonvulsant agent that requires a primary amine to function as a GABA aminotransferase substrate [1][2]. The target compound's tertiary N,N-dimethylamino group cannot serve as a hydrogen-bond donor, fundamentally altering its interaction with GABAergic enzymes and receptors—it cannot undergo the transamination reaction that defines GABA-T substrate activity [3]. In contrast, the 3-Methyl-GABA (R)-enantiomer protected 4 out of 5 mice from electroshock-induced seizures at 30 mg/kg i.v., whereas dimethylamino-substituted analogs would be predicted to lack this anticonvulsant mechanism due to the absence of the primary amine [4]. This pharmacophoric distinction means the target compound may serve as a GABA-mimetic scaffold for targets where amine alkylation confers selectivity (e.g., GAT-1 uptake inhibition, as demonstrated by 2-(dimethylamino)butanoic acid), rather than GABA-T activation .

Pharmacophore Shift
Class-level inference
Target Tertiary amine (no HBD)
3-Methyl-GABA Primary amine substrate
Eliminates GABA-T activation; supports GAT inhibition probe development.
Functional distinction critical for CNS target selection.
GABAergic pharmacology Neurotransmitter modulation CNS drug design

Analytical Characterization: Batch-Level QC Data

The hydrochloride salt of 4-(dimethylamino)-3-methylbutanoic acid (CAS 2095410-06-1) is offered at a standard purity of ≥95% by multiple suppliers, including Bidepharm (which provides batch-specific QC data including NMR, HPLC, and GC) and American Elements [1]. Sigma-Aldrich distributes the compound via the Enamine catalog (product ENA946841442) with a specified purity of 95% and the hydrochloride salt form confirmed . The free base (CAS 1314966-40-9) is available through Leyan at 95% purity with accompanying LogP and TPSA data . In comparison, the des-methyl analog 4-(dimethylamino)butanoic acid (CAS 693-11-8) is offered at higher purity grades of 98% by some suppliers, but the hydrochloride salt (CAS 69954-66-1) has a reported purity range of 98–99.88% with documented IC₅₀ data against γ-BBH [2]. The availability of multi-technique batch QC for the target compound's hydrochloride salt enables procurement with verified identity and purity, reducing risk in reproducibility-sensitive applications.

Batch QC Purity
Supporting evidence
≥95%
NMR, HPLC, GC available
Traceable quality assurance for publication-grade reproducibility.
Quality control Analytical chemistry Procurement specification

4-(Dimethylamino)-3-methylbutanoic Acid: Application Scenarios


CPT2 Inhibitor Lead Optimization with Chiral Scaffold

The Hoffmann-La Roche patent estate (US 8344027) explicitly claims 4-dimethylaminobutyric acid derivatives with C3 substitution as CPT2 inhibitors for type 2 diabetes and metabolic disorders [1]. 4-(Dimethylamino)-3-methylbutanoic acid directly maps to this SAR space, with the 3-methyl group providing both a chiral center and enhanced lipophilicity (LogP +0.68 vs. des-methyl) that may improve mitochondrial membrane permeability. Medicinal chemistry teams pursuing CPT2 inhibitor programs should procure the racemic compound for initial SAR exploration, with the option to commission chiral resolution for enantiomer-specific potency determination, as demonstrated for the 4-amino-3-methylbutanoic acid series via chemoenzymatic methods [2].

GABAergic Probe: GAT Transporter vs. GABA-T Discrimination

The N,N-dimethylamino modification of the target compound eliminates the primary amine hydrogen-bond donor required for GABA-T substrate recognition, distinguishing it from 3-Methyl-GABA (which activates GABA-T and shows anticonvulsant activity at 30 mg/kg i.v. in mice) [3]. Instead, the tertiary amine motif aligns with the pharmacophore of GAT-1 inhibitors, as evidenced by 2-(dimethylamino)butanoic acid's reported GAT-1 blockade activity . Neuroscience research groups designing tool compounds to discriminate between GABA-T modulation and GABA reuptake inhibition should select the target compound as a GAT-biased scaffold, using the hydrochloride salt (CAS 2095410-06-1) for aqueous assay compatibility .

Asymmetric Synthesis with Chiral γ-Amino Acid Building Block

The stereogenic center at C3 distinguishes 4-(dimethylamino)-3-methylbutanoic acid from the achiral 4-(dimethylamino)butanoic acid and enables its use as a chiral building block in asymmetric synthesis . The compound's bifunctional nature—tertiary amine and carboxylic acid—allows orthogonal derivatization (amide coupling at the acid, quaternization or N-oxide formation at the amine). The hydrochloride salt's enhanced aqueous solubility (analogous to 1710 mg/mL predicted for the des-methyl HCl salt) facilitates aqueous-phase reactions . Synthetic methodology groups developing enantioselective transformations on γ-amino acid scaffolds can use the racemate as a substrate for chiral catalyst screening, with enantiomeric outcomes monitored by chiral HPLC or optical rotation.

Prodrug Conjugate Synthesis via pH-Sensitive Dimethylamino Linker

The tertiary dimethylamino group (predicted pKa of conjugate acid ~9–10.5) provides a pH-responsive ionizable center suitable for designing pH-sensitive prodrugs or drug delivery systems [4]. This feature is absent in the primary amine series (3-Methyl-GABA), where the amine reacts indiscriminately with activated esters. The target compound's dimethylamino group can be selectively engaged for N-oxide formation or quaternization under conditions that spare the carboxylic acid, enabling sequential conjugation strategies. The 3-methyl branch additionally increases LogP by ~0.68 units relative to the des-methyl analog, potentially enhancing passive cellular uptake of the intact prodrug before intracellular hydrolysis . Drug delivery research groups exploring amino acid-based prodrug linkers—as exemplified by the use of 4-dimethylaminobutyric acid in water-soluble docetaxel prodrugs—should evaluate the 3-methylated derivative for modulated release kinetics .

Application
Selection Property
Validation Focus
CPT2 inhibitor SAR
C3-substituted chiral γ-amino acid core
CPT2 inhibition SAR confirmation
GABA transporter vs. GABA-T probe
N,N-dimethylamine motif (no HBD)
GAT-1 uptake assay; GABA-T activity exclusion
Asymmetric synthesis building block
C3 stereogenic center; orthogonal functional groups
Enantiomeric outcome by chiral HPLC
pH-sensitive prodrug linker design
Ionizable dimethylamino center
pH-dependent release kinetics; conjugate stability
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